Cas no 1105234-74-9 (2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide)

2-Methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazinone moiety, which confers potential biological activity, particularly in medicinal chemistry applications. The compound’s structure combines a methoxy-substituted benzene sulfonamide with a dihydropyridazinone group, suggesting utility as an intermediate in drug discovery or as a scaffold for enzyme inhibition studies. Its distinct chemical architecture may offer advantages in binding affinity and selectivity due to the presence of both polar (sulfonamide, pyridazinone) and hydrophobic (methyl, methoxy) functional groups. This compound is of interest for researchers exploring novel pharmacophores targeting inflammation, oncology, or infectious diseases. Its synthetic versatility allows for further derivatization to optimize physicochemical and pharmacokinetic properties.
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide structure
1105234-74-9 structure
商品名:2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
CAS番号:1105234-74-9
MF:C15H19N3O4S
メガワット:337.394062280655
CID:6584806
PubChem ID:30860756

2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
    • 2-methoxy-4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
    • F5480-0075
    • 1105234-74-9
    • 2-methoxy-4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
    • AKOS024509833
    • インチ: 1S/C15H19N3O4S/c1-12-6-7-14(13(11-12)22-2)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
    • InChIKey: OWUKZMZPLCJXDL-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCCN2N=CC=CC2=O)(=O)=O)=CC=C(C)C=C1OC

計算された属性

  • せいみつぶんしりょう: 337.10962727g/mol
  • どういたいしつりょう: 337.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5480-0075-10μmol
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5480-0075-5μmol
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5480-0075-30mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
30mg
$119.0 2023-09-10
Life Chemicals
F5480-0075-2μmol
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5480-0075-20μmol
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5480-0075-5mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
5mg
$69.0 2023-09-10
Life Chemicals
F5480-0075-20mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
20mg
$99.0 2023-09-10
Life Chemicals
F5480-0075-40mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
40mg
$140.0 2023-09-10
Life Chemicals
F5480-0075-10mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
10mg
$79.0 2023-09-10
Life Chemicals
F5480-0075-25mg
2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
1105234-74-9
25mg
$109.0 2023-09-10

2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide 関連文献

2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamideに関する追加情報

Introduction to 2-Methoxy-4-Methyl-N-[3-(6-Oxo-1,6-Dihydropyridazin-1-yl)Propyl]Benzene-1-Sulfonamide (CAS No. 1105234-74-9)

2-Methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (CAS No. 1105234-74-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a methoxy and methyl substituent on the benzene ring, a sulfonamide group, and a pyridazine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of 2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide can be represented as follows: C18H22N4O4S. The compound is a white crystalline solid with a molecular weight of 378.45 g/mol. Its solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. These properties make it suitable for various experimental and pharmaceutical applications.

Recent studies have highlighted the potential of 2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide in the treatment of various diseases. One of the key areas of research has been its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to play crucial roles in cell proliferation and survival.

The pharmacokinetic properties of 2-methoxy-4-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide have also been studied extensively. In animal models, it has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized primarily by the liver via cytochrome P450 enzymes, with major metabolites being excreted in urine and feces.

Toxicity studies have indicated that 2-methoxy-4-methyl-N-[3-(6-o xo - 1 , 6 - dihydropyridazin - 1 - yl ) propyl ] benzene - 1 - sulfonamide is generally well-tolerated at therapeutic doses. However, like many other sulfonamides, it may cause side effects such as gastrointestinal discomfort, headache, and dizziness at higher doses. Long-term safety studies are ongoing to further evaluate its potential for chronic use.

The development of 2-methoxy-4-methyl-N-[3-(6-o xo - 1 , 6 - dihydropyridazin - 1 - yl ) propyl ] benzene - 1 - sulfonamide as a therapeutic agent is still in its early stages. Clinical trials are currently underway to assess its efficacy and safety in human subjects. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties in healthy volunteers.

In conclusion, 2-methoxy-4-methyl-N-[3-(6-o xo - 1 , 6 - dihydropyridazin - 1 - yl ) propyl ] benzene - 1 - sulfonamide (CAS No. 1105234 - 74 - 9) is a promising compound with potential applications in the treatment of inflammatory disorders and cancer. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry.

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